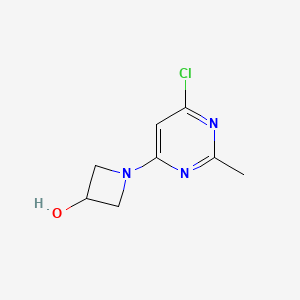
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid
説明
“3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a larger group of compounds known as trifluoromethylpyridines, which are used widely in the agrochemical and pharmaceutical industries . The trifluoromethyl group is an important subgroup of fluorinated compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “this compound”, is a topic of ongoing research in the agrochemical and pharmaceutical industries . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a trifluoromethyl group, and a propanoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis and Medicinal Chemistry
A versatile synthetic route enables the manipulation of 3-(pyridin-3-yl)propanoic acid ligands coordinated to platinum(II), producing trans-Pt(II) complexes with amine ligands that contain long perfluorinated chains. These complexes demonstrate potential as thermoactivated anticancer agents due to their thermoactivatable properties, stability, reactivity with DNA and proteins, and antiproliferative activity in both tumorigenic and nontumorigenic cells. The ability to generate related compounds with alkyl chains instead of perfluorinated chains using the same direct coupling method underscores the adaptability of this approach in developing putative anticancer agents (Cabrera et al., 2019).
Chemical Biology and Bioactive Molecule Development
The diastereoselective synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids highlights their utility in cell adhesion assays against various integrins, demonstrating significant affinity and selectivity for the αvβ6 integrin. This highlights the potential of such compounds in the development of new therapeutic strategies for idiopathic pulmonary fibrosis, with one compound in particular showing high affinity, a long dissociation half-life, and suitable pharmacokinetic properties for inhaled dosing (Procopiou et al., 2018).
Organic Synthesis and Catalysis
Trifluoromethanesulfonic (triflic) acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating a preference for pyrrolidines or homopiperidines over piperidines. This indicates a viable route for efficient polycyclic system formation via cationic cascades terminated by a sulfonamide group, showcasing the role of trifluoromethyl groups in organic synthesis (Haskins & Knight, 2002).
Advanced Material Synthesis
A DMAP-catalyzed decarboxylative [3+2] cycloaddition strategy facilitates the synthesis of trifluoromethylated chromanone-fused pyrrolidinyl spirooxindoles, underscoring the effectiveness of this method in creating CF3-containing multi-ring-fused compounds. This process highlights the significance of fluorine-containing molecules in the development of potentially bioactive scaffolds, marking an important advance in medicinal chemistry and material science (Liu et al., 2020).
将来の方向性
The future directions for the research and application of “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
特性
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(5-6)4-2-7(13)14/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDQVRVQYWOUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
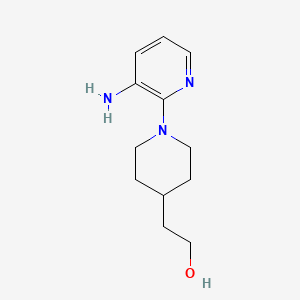
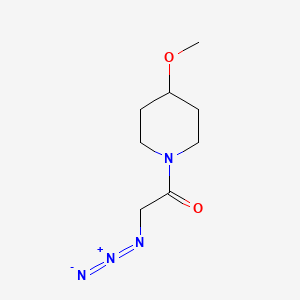
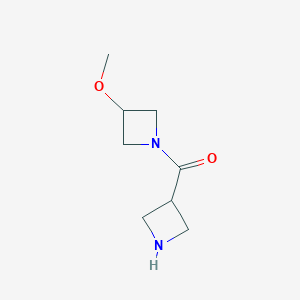
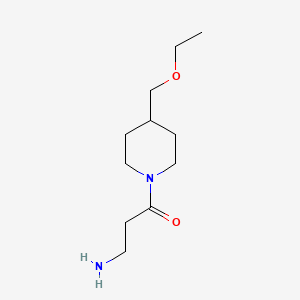
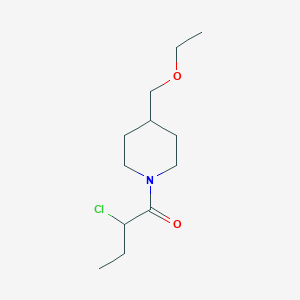
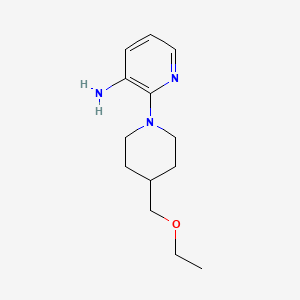



![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
